N-(4-Methylphenyl)propan-2-imine

Description

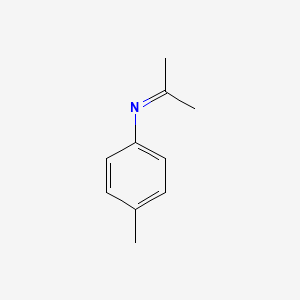

N-(4-Methylphenyl)propan-2-imine (CAS: 39058-29-2) is an organic compound with the molecular formula C₁₀H₁₃N and an average molecular mass of 147.221 g/mol . Structurally, it consists of a propan-2-imine group (CH₃–C=N–) attached to a 4-methyl-substituted benzene ring. Its monoisotopic mass is 147.104799 g/mol, and it has applications in coordination chemistry and pharmaceutical intermediates due to its ability to act as a ligand or precursor in synthesis .

Properties

CAS No. |

39058-29-2 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

N-(4-methylphenyl)propan-2-imine |

InChI |

InChI=1S/C10H13N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-7H,1-3H3 |

InChI Key |

VZKGWMMSVHBTER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methylphenyl)propan-2-imine can be synthesized through the condensation reaction of 4-methylbenzaldehyde and isopropylamine. The reaction typically involves the following steps:

Mixing the Reactants: 4-methylbenzaldehyde and isopropylamine are mixed in a suitable solvent, such as ethanol or methanol.

Acid Catalysis: An acid catalyst, such as hydrochloric acid or acetic acid, is added to the reaction mixture to facilitate the formation of the imine.

Heating: The reaction mixture is heated to reflux, typically around 60-80°C, to drive the condensation reaction to completion.

Isolation: The resulting imine is isolated by removing the solvent under reduced pressure and purifying the product through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)propan-2-imine undergoes various chemical reactions, including:

Oxidation: The imine can be oxidized to form the corresponding nitrile or amide.

Reduction: Reduction of the imine can yield the corresponding amine.

Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

Oxidation: Formation of nitriles or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted imines or amines.

Scientific Research Applications

N-(4-Methylphenyl)propan-2-imine has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)propan-2-imine involves its interaction with molecular targets through the imine functional group. The C=N bond can participate in various chemical reactions, such as nucleophilic addition or condensation, which can modulate biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(4-Methylphenyl)propan-2-imine can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

Substituent Effects on Physical and Crystallographic Properties

- Halogen-Substituted Analogs: Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Cl-substituted) and its bromo analog (Br-substituted) exhibit similar triclinic crystal systems (space group P-1) but differ in unit cell parameters due to halogen size. For example: Cl-substituted: a = 7.9767 Å, b = 10.9517 Å, c = 16.6753 Å . Br-substituted: a = 8.0720 Å, b = 10.9334 Å, c = 16.8433 Å . The larger Br atom increases unit cell volume slightly. Both compounds show a dihedral angle of ~56° between phenyl rings, indicating significant molecular twist . Weak interactions (C–H⋯N and C–H⋯X hydrogen bonds) dominate their packing, with π–π interactions further stabilizing the lattice.

Methoxy-Substituted Analog :

1-(4-Methoxyphenyl)propan-2-amine (FDB001873) introduces a methoxy (–OCH₃) group, enhancing polarity and hydrogen-bonding capacity compared to the methyl group. This increases solubility in polar solvents but reduces thermal stability due to weaker van der Waals interactions .

Electronic and Steric Effects

- Benzoyl-Substituted Analog: N-(4-Benzoylphenyl)-2-methylpropanamide (C₁₇H₁₇NO₂, M.W. 267.32) introduces a benzoyl group, increasing steric bulk and π-system conjugation. This alters electronic properties (e.g., red-shifted UV absorption) and reduces solubility in nonpolar solvents compared to the methyl-substituted parent compound .

Table 1: Comparative Analysis of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.